molecular formula C8H14F3NO3 B14860480 N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide

N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide

Cat. No.: B14860480
M. Wt: 229.20 g/mol
InChI Key: BFEIKGPVCYOETP-UHFFFAOYSA-N
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Description

N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide typically involves a multi-step process. One common method starts with the preparation of 4,4-dimethoxybutyl chloride from γ-butyrolactone. This intermediate is then reacted with trifluoroacetamide under specific conditions to yield the desired compound .

  • Preparation of 4,4-Dimethoxybutyl Chloride

      Reactants: γ-Butyrolactone, calcium chloride, concentrated hydrochloric acid.

      Conditions: Reflux at 100°C for 72 hours.

      Product: 4,4-Dimethoxybutyl chloride.

  • Formation of this compound

      Reactants: 4,4-Dimethoxybutyl chloride, trifluoroacetamide.

      Conditions: Specific reaction conditions involving controlled temperature and solvent choice.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The trifluoroacetamide group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, leading to changes in biochemical pathways. For example, it may act as an agonist or inhibitor of certain enzymes, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,4-Dimethoxybutyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H14F3NO3

Molecular Weight

229.20 g/mol

IUPAC Name

N-(4,4-dimethoxybutyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H14F3NO3/c1-14-6(15-2)4-3-5-12-7(13)8(9,10)11/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

BFEIKGPVCYOETP-UHFFFAOYSA-N

Canonical SMILES

COC(CCCNC(=O)C(F)(F)F)OC

Origin of Product

United States

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